molecular formula C19H13Cl2N3OS B461136 4-amino-6-(2,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

4-amino-6-(2,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B461136
M. Wt: 402.3g/mol
InChI Key: NDNRJERWDAWIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a pyrano ring fused to a thieno[2,3-b]pyridine core, along with an amino group and a dichlorophenyl substituent. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.

Chemical Reactions Analysis

2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones, thienopyrimidine-2,4-diones, and thieno[3,4-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, thieno[2,3-b]pyridine derivatives are known to interact with heat shock protein HSP 90-alpha, which plays a crucial role in the stabilization and activation of various client proteins involved in cell growth and survival . The compound’s interaction with this protein can lead to the inhibition of its function, thereby exerting its biological effects.

Properties

Molecular Formula

C19H13Cl2N3OS

Molecular Weight

402.3g/mol

IUPAC Name

4-amino-6-(2,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

InChI

InChI=1S/C19H13Cl2N3OS/c1-8-5-9(2)24-19-14(8)16-17(26-19)15(12(7-22)18(23)25-16)11-4-3-10(20)6-13(11)21/h3-6,15H,23H2,1-2H3

InChI Key

NDNRJERWDAWIIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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